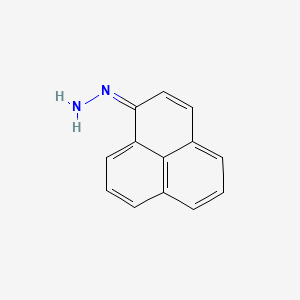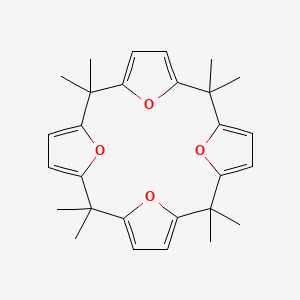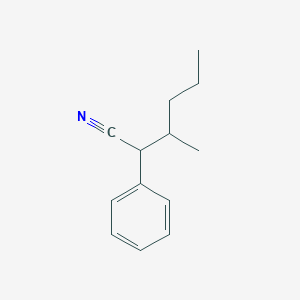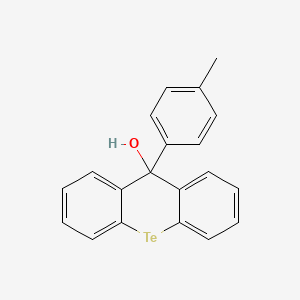
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a difluoromethylsulfonyl group and a methylthio group attached to the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole typically involves the introduction of the difluoromethylsulfonyl and methylthio groups onto the benzothiazole ring. One common method involves the reaction of 2-mercaptobenzothiazole with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethylsulfonyl group can be reduced to a difluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules or environmental conditions.
Medicine: Studied for its potential as an antifungal agent, particularly against Candida species.
Industry: Utilized in the development of new dyes and pigments due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an antifungal agent, it may inhibit the activity of N-myristoyltransferase, an enzyme crucial for fungal cell membrane synthesis . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the difluoromethylsulfonyl group, which can stabilize reaction intermediates and facilitate various transformations.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the difluoromethylsulfonyl and methylthio groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the methylthio group.
5-(Trifluoromethylsulfonyl)-2-(methylthio)benzothiazole: Similar structure but with a trifluoromethylsulfonyl group instead of difluoromethylsulfonyl.
Uniqueness
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased stability or reactivity in certain chemical environments.
Propiedades
Número CAS |
25991-39-3 |
|---|---|
Fórmula molecular |
C9H7F2NO2S3 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
5-(difluoromethylsulfonyl)-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7F2NO2S3/c1-15-9-12-6-4-5(2-3-7(6)16-9)17(13,14)8(10)11/h2-4,8H,1H3 |
Clave InChI |
NCLPBQXAIOVFPV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)





